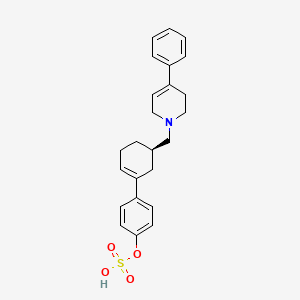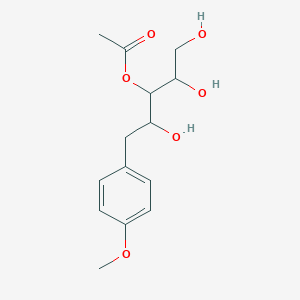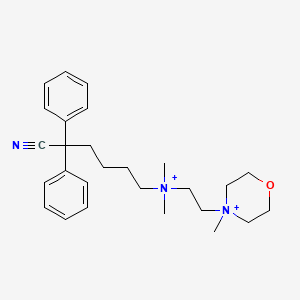
Isopsoralenoside
概要
説明
Isopsoralenoside, alongside psoralenoside, is a benzofuran glycoside identified in the fruits of Psoralea corylifolia, a plant known for its medicinal properties. The structural elucidation of isopsoralenoside was achieved through detailed spectral analyses, including extensive two-dimensional (2D) NMR spectra, highlighting its significance in phytochemical research (Qiao et al., 2006).
Synthesis Analysis
The first total synthesis of isopsoralenoside was accomplished through a process involving glycosylation and irradiation promoted by ultraviolet light, yielding the compound in 17% over 7 steps. This synthetic approach not only provided a method to produce trans- and cis-isopsoralenoside but also allowed for further bioassays due to the sufficient quantity of synthesized compound (Wu et al., 2022).
Molecular Structure Analysis
The identification of isopsoralenoside's molecular structure was achieved through comprehensive spectral analysis methods. These methods facilitated the determination of its complex structure, thereby contributing to our understanding of its chemical composition and potential biological activities.
Chemical Reactions and Properties
Isopsoralenoside's chemical reactions, particularly its biotransformation, have been studied to understand its interaction with human intestinal bacteria flora. It was found that isopsoralenoside undergoes biotransformation, leading to the formation of isopsoralen and a minor product, 5,6-furano-hydrocoumaric acid. This transformation is crucial for its bioavailability and pharmacological effects upon oral administration (Yang et al., 2022).
Physical Properties Analysis
Isopsoralenoside, like its counterpart psoralen, has been extracted and purified using various techniques, including supercritical fluid extraction and high-speed counter-current chromatography. These studies have not only optimized the extraction conditions but also contributed to the purity assessment of isopsoralenoside, highlighting its physical properties and extraction efficiency (Wang et al., 2004).
Chemical Properties Analysis
The chemical properties of isopsoralenoside, particularly its interaction with DNA, have been a subject of interest. Studies on psoralen derivatives have provided insights into the photoreactivity of these compounds with nucleic acids, which can be extrapolated to understand isopsoralenoside's chemical behavior. Such interactions are pivotal in exploring its therapeutic potentials and mechanisms of action (Kanne et al., 1984).
科学的研究の応用
Pharmacokinetics and Biotransformation
Isopsoralenoside, along with other compounds like psoralen and isopsoralen, has been studied for its pharmacokinetic properties and biotransformation. Wang et al. (2014) developed a UPLC-MS/MS method to investigate the pharmacokinetics of these compounds and found that intestinal bacteria play a crucial role in their metabolism, affecting their pharmacological effects when orally administered (Wang et al., 2014). Another study by Yang et al. (2022) focused on the biotransformation of isopsoralenoside with human intestinal bacteria flora, demonstrating significant metabolic changes (Yang et al., 2022).
Therapeutic Applications
Isopsoralenoside has been explored for its therapeutic potential in various conditions:
- Neuroprotection : Li et al. (2017) investigated the estrogen-like neuroprotective effects of isopsoralen, a compound related to isopsoralenoside, in spinal cord injury. This study highlighted the activation of the ERα receptor and the PI3K/AKT pathway, suggesting a potential therapeutic application in neurodegenerative diseases (Li et al., 2017).
- Osteoporosis Treatment : Research by Wang et al. (2017) revealed that isopsoralen regulates the PPAR‑γ/WNT pathway, inhibiting oxidative stress and potentially treating postmenopausal osteoporosis (Wang et al., 2017).
- Rheumatoid Arthritis : Han et al. (2021) showed that isopsoralen ameliorates rheumatoid arthritis by targeting macrophage migration inhibitory factor (MIF), demonstrating its anti-inflammatory and antiarthritic effects (Han et al., 2021).
Safety and Toxicity Studies
Several studies have investigated the safety profile and potential toxicities associated with isopsoralen and isopsoralenoside. Yu et al. (2019) conducted a study on the long-term exposure of psoralen and isopsoralen, revealing significant changes in serum metabolites and indicating potential hepatotoxicity (Yu et al., 2019). Another study by Zhang et al. (2019) explored the hepatotoxicity of isopsoralen in zebrafish larvae, shedding light on its effects on hepatic antioxidant capacity and hepatobiliary transporter function (Zhang et al., 2019).
Safety And Hazards
将来の方向性
Isopsoralenoside has been identified as a kind of phytoestrogen and has been proven to be effective for the treatment of osteoporosis. Future research could focus on further elucidating the molecular mechanism of Isopsoralenoside in osteoporosis and its potential as a new drug for the treatment of osteoporosis .
特性
IUPAC Name |
(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMYXILYLXYDFE-MIVOEOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopsoralenoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is isopsoralenoside, and where is it found?
A: Isopsoralenoside is a naturally occurring benzofuran glycoside primarily found in the fruits of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. [, ]
Q2: Can you elaborate on the biotransformation of isopsoralenoside in the human body?
A: Studies using human intestinal bacteria flora models have shown that isopsoralenoside primarily metabolizes into isopsoralen. A small amount of 5,6-furano-hydrocoumaric acid is also produced during this process. This suggests that the gut microbiota plays a crucial role in activating isopsoralenoside into its potentially active form, isopsoralen. []
Q3: How does the distribution of isopsoralenoside differ between healthy individuals and those experiencing inflammation?
A: Research comparing the distribution of isopsoralenoside in normal and lipopolysaccharide (LPS)-induced model rats (mimicking inflammation) revealed a key difference. LPS-induced rats exhibited higher levels of isopsoralenoside in their liver tissue compared to their healthy counterparts. This suggests that inflammation might influence the absorption and distribution of isopsoralenoside, potentially leading to its accumulation in the liver. [, ]
Q4: What analytical techniques are commonly employed to identify and quantify isopsoralenoside in plant material and biological samples?
A: Several analytical techniques have been successfully utilized for the identification and quantification of isopsoralenoside. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Tandem Mass Spectrometry (MS/MS) offers a robust approach for separating and quantifying isopsoralenoside in complex mixtures. [, , , , , , ]
Q5: Can you describe the application of the Quantitative Analysis of Multi-components by Single Marker (QAMS) method in the context of isopsoralenoside research?
A: The QAMS method, using a single marker like neobavaisoflavone, has been successfully employed to simultaneously determine the content of multiple components in Psoraleae Fructus, including isopsoralenoside. This method, validated against the traditional external standard method, offers a reliable and efficient alternative for quality control and content determination, especially when reference standards for all compounds are limited. [, ]
Q6: What is the significance of including isopsoralenoside in quality control assessments of Psoraleae Fructus and related herbal preparations?
A: Isopsoralenoside, previously unrecognized, has been identified as a key quality marker for Psoraleae Fructus. This is crucial as its presence, alongside other compounds like psoralen and isopsoralen, helps in evaluating the authenticity and quality of the herb and its derived products. This ensures consistent therapeutic efficacy and minimizes the risk of adulteration. [, , , ]
Q7: Has the complete synthesis of isopsoralenoside been achieved, and if so, what is its significance?
A: Yes, the first total synthesis of isopsoralenoside has been successfully achieved. [] This milestone is significant for several reasons:
Q8: What preliminary in silico studies have been conducted on isopsoralenoside, and what are the potential implications?
A: Computational studies evaluating the potential of isopsoralenoside as an alpha-glucosidase and alpha-amylase inhibitor have shown promising results. [] These enzymes play key roles in carbohydrate digestion and blood glucose regulation. Inhibition of these enzymes is a therapeutic target for managing type 2 diabetes. While further in vitro and in vivo validation is required, these preliminary findings suggest that isopsoralenoside may hold potential for the development of novel antidiabetic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



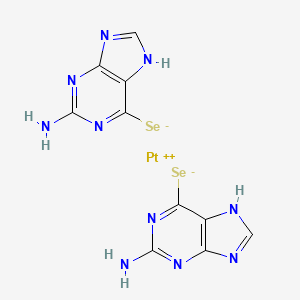
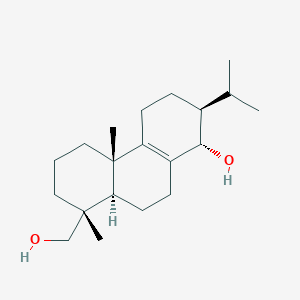

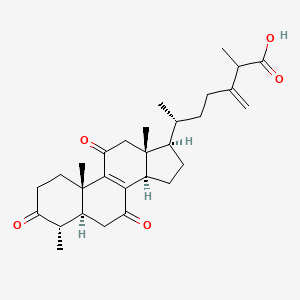

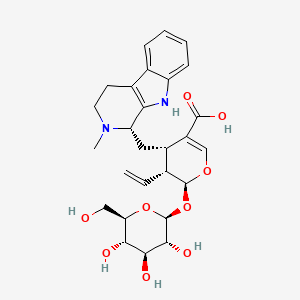
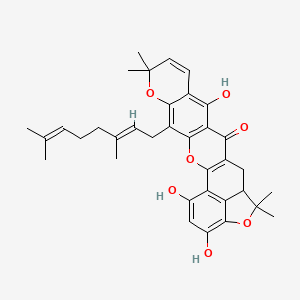

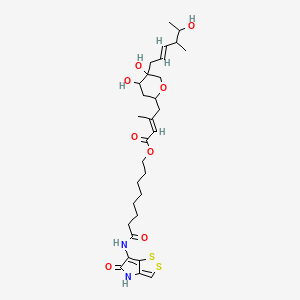

![[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone](/img/structure/B1249121.png)
